Arachidoyl-coa
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Overview
Description
Arachidoyl-coa is a very long-chain fatty acyl-CoA that is the S-eicosanoyl derivative of coenzyme A. It plays a crucial role in the biosynthesis and elongation of fatty acids, which are essential components of cellular membranes and signaling molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidoyl-coa can be chemically synthesized using various methods. One common approach involves the dehydration of 3-hydroxy eicosanoyl-CoA to form (E)-2,3 eicosanoyl-CoA, which is then reduced to eicosanoyl-CoA. This process requires specific conditions, including the presence of NADPH as a reductant .
Industrial Production Methods: In industrial settings, the production of eicosanoyl-CoA often involves the use of acyl-CoA elongase complexes. These enzymatic complexes catalyze the elongation of acyl-CoA by malonyl-CoA in the presence of NADPH, resulting in the formation of very-long-chain fatty acids .
Chemical Reactions Analysis
Types of Reactions: Arachidoyl-coa undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 3-oxoicosanoyl-CoA or reduced to form (E)-2,3 eicosanoyl-CoA .
Common Reagents and Conditions: Common reagents used in these reactions include NADPH, NADH, and malonyl-CoA. The reactions typically occur under specific conditions, such as the presence of acyl-CoA elongase complexes and appropriate pH levels .
Major Products: The major products formed from these reactions include 3-oxoicosanoyl-CoA, (E)-2,3 eicosanoyl-CoA, and very-long-chain fatty acids .
Scientific Research Applications
Arachidoyl-coa has a wide range of scientific research applications:
Chemistry: In chemistry, eicosanoyl-CoA is used to study the mechanisms of fatty acid elongation and the role of acyl-CoA elongase complexes .
Biology: In biological research, eicosanoyl-CoA is essential for understanding the biosynthesis of fatty acids and their role in cellular functions .
Medicine: In medicine, eicosanoyl-CoA is studied for its potential role in metabolic disorders and its involvement in the biosynthesis of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses .
Industry: In industrial applications, eicosanoyl-CoA is used in the production of very-long-chain fatty acids, which are important components of various products, including cosmetics and pharmaceuticals .
Mechanism of Action
Arachidoyl-coa exerts its effects through its involvement in the elongation of fatty acids. The compound interacts with acyl-CoA elongase complexes, which catalyze the addition of carbon units to the fatty acid chain. This process involves the transfer of acyl groups and the reduction of intermediates by NADPH .
Comparison with Similar Compounds
- Arachidoyl-CoA
- 2-hydroxyicosanoyl-CoA
- (11Z)-3-oxoicosa-11-enoyl-CoA
Uniqueness: this compound is unique due to its specific role in the elongation of very-long-chain fatty acids. Unlike other similar compounds, eicosanoyl-CoA is directly involved in the biosynthesis of eicosanoids, which are crucial signaling molecules in various physiological processes .
Properties
CAS No. |
15895-27-9 |
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Molecular Formula |
C41H74N7O17P3S |
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] icosanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h28-30,34-36,40,51-52H,4-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t30-,34-,35-,36+,40-/m1/s1 |
InChI Key |
JYLSVNBJLYCSSW-IBYUJNRCSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Synonyms |
arachidoyl-CoA arachidoyl-coenzyme A coenzyme A, arachidoyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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